N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula and a molecular weight of approximately 282.43 g/mol. It is classified as a member of the carbazole family, which are polycyclic aromatic compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The compound has garnered interest due to its structural features and potential therapeutic uses.
The compound can be sourced from various chemical suppliers and databases such as PubChem and MolPort, where it is cataloged under different identifiers, including CAS Number 118498-97-8. Its classification falls under organic compounds, specifically amines and polycyclic aromatic amines, which are characterized by their nitrogen-containing structures.
The synthesis of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves several steps:
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine features a complex structure characterized by:
The structural representation can be illustrated using SMILES notation: CC1=CC=C(NC2=C3CCCC2=O)C3=C1. This notation provides insight into the connectivity of atoms within the molecule.
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions typical for amines and polycyclic compounds:
These reactions are generally carried out in basic or acidic conditions depending on the reactivity of the substituents involved. Monitoring reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography is common practice.
The physical properties of N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine include:
Chemical properties include:
N-cyclohexyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has potential applications in various scientific fields:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: